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Abstract
N-Oxalylglycine (NOG) is a cell-permeable small molecule that functions as a structural

analog of α-ketoglutarate (2-oxoglutarate). This mimicry allows it to act as a competitive

inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases.[1] Key targets of N-
Oxalylglycine include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs)

and the prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of epigenetic

modifications and the hypoxia-inducible factor (HIF) signaling pathway, respectively.[2][3] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of N-Oxalylglycine. It includes a summary of its inhibitory

potency against various enzymes, detailed descriptions of relevant signaling pathways, and

generalized experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties
N-Oxalylglycine is an amino dicarboxylic acid characterized by a glycine molecule acylated

with an oxalyl group.[4] This structure is isosteric to α-ketoglutarate, enabling it to bind to the

active site of α-ketoglutarate-dependent enzymes.[5] A summary of its chemical identifiers and

physicochemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Oxalylglycine
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Property Value Reference(s)

IUPAC Name
2-(carboxymethylamino)-2-

oxoacetic acid
[4]

Synonyms NOG, Oxalylglycine [2][4]

CAS Number 5262-39-5 [4]

Molecular Formula C₄H₅NO₅ [5]

Molecular Weight 147.09 g/mol [4]

Appearance
Colorless to white crystalline

solid
[5]

SMILES OC(=O)CNC(=O)C(O)=O [5]

pKa 2.83 ± 0.20 (Predicted) [5]

Solubility

~10 mg/mL in Ethanol, DMSO,

and PBS (pH 7.2); ~5 mg/mL

in DMF

Storage Store at -20°C as a solid

Biological Activity and Mechanism of Action
N-Oxalylglycine's primary biological function is the competitive inhibition of Fe(II) and α-

ketoglutarate-dependent dioxygenases. By binding to the α-ketoglutarate binding site, it

prevents the binding of the natural co-substrate, thereby inhibiting the enzyme's catalytic

activity.

Inhibition of Jumonji C (JmjC) Domain-Containing
Histone Demethylases
The JMJD2 subfamily of histone demethylases is responsible for removing methyl groups from

histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2] Specifically, they catalyze the

demethylation of trimethylated and dimethylated forms of these residues.[2] The methylation

status of these histone residues is crucial for regulating chromatin structure and gene
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expression; H3K9me3 is a well-established marker of heterochromatin and transcriptional

repression.

By inhibiting JMJD2 enzymes such as JMJD2A and JMJD2C, N-Oxalylglycine leads to an

increase in the global levels of H3K9me3 and H3K36me3. This altered epigenetic landscape

can result in the repression of target genes, affecting cellular processes such as proliferation

and differentiation.

Inhibition of HIF Prolyl Hydroxylase Domain (PHD)
Enzymes
The prolyl hydroxylase domain (PHD) enzymes, particularly PHD1 and PHD2, are key cellular

oxygen sensors. In the presence of oxygen (normoxia), PHDs hydroxylate specific proline

residues on the alpha subunit of the hypoxia-inducible factor (HIF-1α). This hydroxylation event

is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and ubiquitinate

HIF-1α, targeting it for proteasomal degradation.

Under hypoxic conditions, the activity of PHDs is reduced due to the lack of their co-substrate,

oxygen. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus,

dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose

metabolism, and cell survival.

N-Oxalylglycine, by inhibiting PHD enzymes, mimics a hypoxic state even under normoxic

conditions.[3] This leads to the stabilization of HIF-1α and the subsequent activation of the

hypoxic response pathway.

Signaling Pathways
The inhibitory action of N-Oxalylglycine has significant downstream consequences on major

cellular signaling pathways. The following diagrams illustrate the pathways affected by the

inhibition of JMJD2A and PHD2.
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Figure 1. N-Oxalylglycine's effect on the JMJD2A signaling pathway.
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Figure 2. N-Oxalylglycine's effect on the HIF-1α signaling pathway.
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Quantitative Data Summary
The inhibitory activity of N-Oxalylglycine against various α-ketoglutarate-dependent

dioxygenases has been quantified in numerous studies. The half-maximal inhibitory

concentration (IC50) is a common measure of inhibitor potency. A summary of reported IC50

values for N-Oxalylglycine is provided in Table 2. It should be noted that specific Ki values

were not readily available in the surveyed literature. The Ki is the inhibition constant, and it can

be calculated from the IC50 value, but is also dependent on the substrate concentration and

the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Table 2: Inhibitory Activity of N-Oxalylglycine against α-Ketoglutarate-Dependent

Dioxygenases

Target Enzyme Enzyme Family IC50 Value (µM) Reference(s)

JMJD2A Histone Demethylase 250 [2][5]

JMJD2C Histone Demethylase 500 [2][5]

JMJD2E Histone Demethylase 24 [2][5]

PHD1 Prolyl Hydroxylase 2.1 [2][3]

PHD2 Prolyl Hydroxylase 5.6 [2][3]

Experimental Protocols
This section provides generalized methodologies for the chemical synthesis of N-
Oxalylglycine and for assays to determine its inhibitory activity against its primary biological

targets.

Chemical Synthesis of N-Oxalylglycine (Generalized
Method)
A standard method for the synthesis of N-Oxalylglycine involves the acylation of glycine with

an oxalyl derivative. While a specific, detailed protocol from the literature for this exact

transformation was not found, a general procedure can be outlined based on standard organic

synthesis principles.
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Reaction Scheme:

Glycine + Oxalyl Chloride → N-Oxalylglycine

Materials:

Glycine

Oxalyl chloride

A suitable non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

A non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

Aqueous acid (e.g., 1M HCl) for workup

Organic solvent for extraction (e.g., Ethyl acetate)

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

Dissolution: Suspend glycine in the chosen anhydrous solvent in a round-bottom flask

equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

Basification: Add the base to the suspension to deprotonate the amine group of glycine,

increasing its nucleophilicity. The reaction mixture is typically cooled in an ice bath (0 °C).

Addition of Acylating Agent: Slowly add a solution of oxalyl chloride in the same solvent to

the reaction mixture. The reaction is exothermic and should be controlled by the rate of

addition.

Reaction: Allow the reaction to stir at 0 °C for a specified time and then warm to room

temperature, monitoring the reaction progress by a suitable technique (e.g., Thin Layer

Chromatography).

Workup: Quench the reaction with water or a dilute aqueous acid. Extract the aqueous layer

with an organic solvent.
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Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and

concentrate under reduced pressure. The crude product can be purified by recrystallization

or column chromatography.

Disclaimer: This is a generalized protocol and has not been optimized. Researchers should

consult standard organic chemistry literature and perform appropriate safety assessments

before attempting this synthesis.

In Vitro Enzyme Inhibition Assays
The inhibitory effect of N-Oxalylglycine on JMJD2 and PHD enzymes can be assessed using

various in vitro assay formats.

This assay measures the demethylase activity of JMJD2A on a trimethylated histone H3K9

peptide substrate.

Principle: A trimethylated H3K9 peptide substrate is immobilized on a microplate. JMJD2A

enzyme is added in the presence or absence of N-Oxalylglycine. The demethylated product is

then detected using a specific antibody and a secondary antibody conjugated to a fluorophore.

The fluorescence intensity is inversely proportional to the inhibitory activity of N-Oxalylglycine.

Generalized Protocol:

Substrate Coating: Coat microplate wells with a tri-methylated histone H3-K9 substrate.

Inhibitor and Enzyme Incubation: Add varying concentrations of N-Oxalylglycine to the

wells, followed by the addition of recombinant JMJD2A enzyme.

Enzymatic Reaction: Incubate the plate at 37°C to allow the demethylation reaction to

proceed.

Detection: Wash the wells and add a primary antibody specific for the demethylated product,

followed by a fluorophore-conjugated secondary antibody.

Measurement: Read the fluorescence at the appropriate excitation and emission

wavelengths.
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Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the

logarithm of the N-Oxalylglycine concentration.

This assay quantifies the hydroxylation of a HIF-1α peptide by PHD2.

Principle: A biotinylated HIF-1α peptide substrate is incubated with PHD2 in the presence or

absence of N-Oxalylglycine. The reaction product, hydroxylated HIF-1α, is detected using an

antibody-conjugated acceptor bead and a streptavidin-coated donor bead. When in proximity,

laser excitation of the donor bead results in a chemiluminescent signal from the acceptor bead,

which is proportional to the amount of hydroxylated product.

Generalized Protocol:

Reaction Setup: In a microplate, combine a biotinylated HIF-1α peptide substrate,

recombinant PHD2 enzyme, and varying concentrations of N-Oxalylglycine in an

appropriate assay buffer containing necessary co-factors (e.g., Fe(II), ascorbate).

Enzymatic Reaction: Incubate the plate at room temperature or 37°C.

Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated to an anti-

hydroxy-HIF-1α antibody and streptavidin-coated donor beads.

Signal Measurement: Incubate in the dark and read the plate on an AlphaScreen-capable

plate reader.

Data Analysis: Determine the IC50 value of N-Oxalylglycine by analyzing the dose-

response curve.

Experimental and Logical Workflows
The discovery and characterization of enzyme inhibitors like N-Oxalylglycine typically follow a

structured workflow. The diagram below outlines a general workflow from initial screening to

detailed characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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